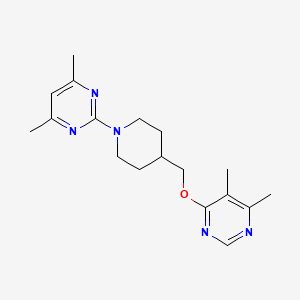

![molecular formula C15H11F3N4OS B2853983 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 304862-29-1](/img/structure/B2853983.png)

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .Chemical Reactions Analysis

The compound is part of a novel class of compounds originated from a structure-based virtual screening made on IDO1 active site . It has been developed with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes .Scientific Research Applications

Biological and Antimicrobial Properties

Compounds related to 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide have been synthesized and evaluated for their biological activities, particularly in antimicrobial applications. For instance:

- Synthesis and Antimicrobial Activity : A series of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide were synthesized and exhibited in vitro antibacterial and anti-fungal activity (Mahyavanshi et al., 2017).

- Anticancer and Antimicrobial Activity : Derivatives of this compound have shown promising anticancer effects and were evaluated for antiproliferative activities against several human cancer cell lines (Wang et al., 2015).

Chemical Synthesis and Modification

The compound and its derivatives have been a focal point for chemical synthesis and modification studies, aiming to explore their potential therapeutic applications:

- Synthesis of Derivatives : Methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates were synthesized through various reactions, yielding compounds with potential biological significance (Fathalla, 2015).

- Efficient Synthesis for Pharmaceutical Applications : A novel synthesis method for triazolopyridines was developed, which is of interest due to their biological activity and pharmaceutical applications (El-Kurdi et al., 2021).

Exploring Heterocyclic Structures

The research into compounds like this compound often involves the exploration and synthesis of heterocyclic structures due to their diverse biological activities:

- Synthesis and Evaluation of Heterocycles : Various heterocyclic structures, incorporating thiadiazole moieties, were synthesized and evaluated as insecticidal agents, showcasing the potential of these compounds in pest control applications (Fadda et al., 2017).

Mechanism of Action

Future Directions

Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field . Therefore, the future directions of this compound could be in the field of cancer immunotherapy.

Properties

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4OS/c16-15(17,18)10-4-3-5-11(8-10)19-13(23)9-24-14-21-20-12-6-1-2-7-22(12)14/h1-8H,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STECSCFHJLVXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)

![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)

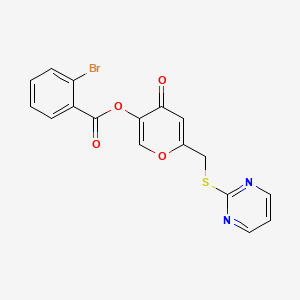

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)

![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)

![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)